molecular formula C2H3Br2Cl B1216575 1,2-Dibromo-1-chloroethane CAS No. 598-20-9

1,2-Dibromo-1-chloroethane

Cat. No. B1216575
CAS RN: 598-20-9
M. Wt: 222.3 g/mol
InChI Key: DVTKTUMRXCKEEG-UHFFFAOYSA-N
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Description

1,2-Dibromo-1-chloroethane is a chemical compound with the formula C2H3Br2Cl. It has a molecular weight of 222.31 . It is also known by other names such as Ethane, 1,2-dibromo-1-chloro- .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-1-chloroethane consists of two carbon atoms, three hydrogen atoms, two bromine atoms, and one chlorine atom .


Physical And Chemical Properties Analysis

1,2-Dibromo-1-chloroethane has a molecular weight of 222.31 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Conformational Equilibrium Studies

The rotational isomerism of halogenated alkanes, including compounds similar to 1,2-dibromo-1-chloroethane, has been extensively studied using spectroscopic techniques. For instance, Koda, Matsui, and Nomura (1989) investigated 1-bromo-2-chloroethane, a closely related compound, through Raman and ultrasonic spectroscopy. These studies provide insights into the enthalpy, volume, and entropy differences between various conformers, contributing to our understanding of molecular interactions and packing states in dihalogenoalkane molecules (Koda, Matsui, & Nomura, 1989).

Stereochemistry Research

The stereochemistry of dihaloethanes, including compounds like 1,2-dibromo-1-chloroethane, is of significant interest. Research by Box and Box (2003) delved into the conformational properties and stereo-electronic effects of dihaloethanes. Such studies, employing molecular orbital calculations and molecular-mechanics-based modeling, enhance our understanding of the stereochemical behaviors of these compounds (Box & Box, 2003).

Pressure and Temperature Dependence Studies

Nomura, Murasawa, Ito, Iida, and Udagawa (1984) investigated the effects of pressure and temperature on the conformational equilibria of compounds like 1,2-dibromoethane, which is structurally similar to 1,2-dibromo-1-chloroethane. These studies contribute to a deeper understanding of how external conditions impact the molecular structure and behavior of such chemicals (Nomura et al., 1984).

Mutagenicity and Carcinogenicity Studies

Research has also been conducted to understand the mutagenic and carcinogenic potentials of halogenated hydrocarbons, including those structurally related to 1,2-dibromo-1-chloroethane. Ballering, Nivard, and Vogel (1994) analyzed DNA sequence changes induced by 1,2-dibromoethane, providing insights into the genotoxic mechanisms of such compounds (Ballering, Nivard, & Vogel, 1994).

Environmental Impact and Remediation Studies

Studies on the environmental impact and potential remediation strategies for halogenated hydrocarbons are also relevant. For instance, research on the bioelectrochemical systems for treating chloroethanes and their degradation by photocatalysis using immobilized nano-photocatalysts provides valuable information on the environmental management of such chemicals. These studies demonstrate innovative approaches to mitigating the environmental impact of compounds like 1,2-dibromo-1-chloroethane (Leitão et al., 2016); (Mohsenzadeh, Mirbagheri, & Sabbaghi, 2019).

Safety And Hazards

1,2-Dibromo-1-chloroethane is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is toxic if swallowed or in contact with skin. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,2-dibromo-1-chloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br2Cl/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTKTUMRXCKEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875562
Record name 1,2-DIBROMO-1-CHLOROETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-1-chloroethane

CAS RN

598-20-9
Record name 1-Chloro-1,2-dibromoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIBROMO-1-CHLOROETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
KI Petko, SY Kot, LM Yagupolskii - Journal of Fluorine Chemistry, 2008 - Elsevier
The reactions of N-sodium-substituted azoles with 2-chloro-1-iodo- tetrafluoroethane, 1,2-dichloro-1-iodotrifluoroethane, and 1,2-dibromo-1-chlorotrifluoroethane have been investigated…
Number of citations: 17 www.sciencedirect.com
U Geiser, JA Schlueter, JM Williams, AM Kini… - Synthetic metals, 1997 - Elsevier
A new crystallographic modification (κ L ′) was found in the BEDT-TTF:M(CF 3 ) 4 − :solvent (M = Cu, Ag, Au) system. The structure of monoclinic κ L ′-(BEDT-TTF) 2 Cu(CF 3 ) 4 (1,2-…
Number of citations: 6 www.sciencedirect.com
D Hoffmann, C Patrianakos, KD Brunnemann… - Analytical …, 1976 - ACS Publications
A chemical-analytical method has been developed for the quantitative determination of vinyl chloride (VC) In tobacco smoke. VC from the mainstream smoke Is trapped on charcoal, …
Number of citations: 54 pubs.acs.org
JA Schlueter, U Geiser, HH Wang… - … Crystals and Liquid …, 1996 - Taylor & Francis
Electrocrystallization of the bis(ethylenedithio)tetrathiafulvalene (ET) electron donor molecule with the novel M(CF 3 ) 4 − (M = Cu, Ag, and Au) anions in a variety of 1,1,2-trihaloethane …
Number of citations: 19 www.tandfonline.com
JA Schlueter, U Geiser, JM Williams, JD Dudek… - Synthetic metals, 1997 - Elsevier
A new approach to the synthesis of organic superconductors has recently been pioneered which involves the use of large, discrete, molecular anions as the charge-compensating …
Number of citations: 22 www.sciencedirect.com
HH Wang, ML VanZile, U Geiser, JA Schlueter… - Synthetic metals, 1997 - Elsevier
The normal-state ESR properties of two new organic superconductors, β″-(BEDT-TTF) 2 SF 5 CH 2 CF 2 SO 3 and κ L ′-(BEDTTTF) 2 Cu(CF 3 ) 4 (DBCE) are reported. Both …
Number of citations: 7 www.sciencedirect.com
JA Schlueter, U Geiser, AM Kini, HH Wang… - Coordination chemistry …, 1999 - Elsevier
Whereas polymeric and common inorganic anions frequently deprive the synthetic chemist of a chance to modify a charge transfer salt’s structure through anion alterations, discrete …
Number of citations: 28 www.sciencedirect.com
HH Wang, ML VanZile, U Geiser - 1996 - osti.gov
The normal-state ESR of two new organic superconductors, {beta}{double_prime}-(BEDT-TTF){sub 2}SF{sub 5}CH{sub 2}CF{sub 2}SO{sub 3} and {kappa}{sub L}{prime}-(BEDT-TTF){…
Number of citations: 0 www.osti.gov
JA Schlueter, L Wiehl, H Park… - Journal of the …, 2010 - ACS Publications
Single-crystal X-ray diffraction has shown that the high-critical-temperature (T c ) phase of the filamentary molecular superconductor (BEDT-TTF) 2 Ag(CF 3 ) 4 (1,1,2-trichloroethane) […
Number of citations: 36 pubs.acs.org
SS LANDE - American Industrial Hygiene Association Journal, 1979 - Taylor & Francis
Methods for atmospheric vinyl chloride measurement have been reviewed. The lowest detection limits and most specific measurement are achieved by scrubbing atmospheric samples …
Number of citations: 6 www.tandfonline.com

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